molecular formula C20H18N2O4 B4506739 6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one

6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No.: B4506739
M. Wt: 350.4 g/mol
InChI Key: UTKFUFSMCDFMKX-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone is 350.12665706 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Pyridazinone derivatives, including compounds structurally related to 6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have been studied for their selectivity towards the COX-2 enzyme, which is crucial for developing drugs with fewer gastrointestinal side effects. The studies have led to identifying compounds with significant anti-inflammatory properties without affecting normal hemostatic balance or causing cardiovascular side effects (Sharma & Bansal, 2016).

Chemical Synthesis Techniques

  • Research has also focused on developing efficient synthetic pathways for related pyridazinone compounds. For instance, a large-scale synthesis approach for 3-chloro-5-methoxypyridazine, a related compound, has been developed, highlighting the importance of such derivatives in medicinal chemistry and pharmaceutical research (Bryant et al., 1995).

Analgesic and Anti-inflammatory Properties

  • Mannich bases of arylpyridazinones, structurally similar to the target compound, have been synthesized and shown to possess promising analgesic and anti-inflammatory properties. These studies contribute to understanding the structure-activity relationships within this class of compounds and their potential therapeutic applications (Gökçe et al., 2005).

Cardiovascular and Vasodilatory Activities

  • The cardiovascular and vasodilatory activities of pyridazinone derivatives have been a significant area of research, with some compounds showing a novel combination of vasodilation and beta-adrenergic antagonist activity. This dual activity could be beneficial in treating cardiovascular diseases, demonstrating the versatility of pyridazinone derivatives in therapeutic applications (Howson et al., 1988).

Novel Synthetic Routes and Compound Classes

  • Innovative synthetic routes have been explored to create novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl) derivatives. These studies expand the chemical diversity of pyridazinone-related compounds and open new avenues for pharmaceutical research (Koza et al., 2013).

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-16-8-6-14(7-9-16)19(23)13-22-20(24)11-10-18(21-22)15-4-3-5-17(12-15)26-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKFUFSMCDFMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
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6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
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6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
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6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
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6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
Reactant of Route 6
6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one

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